molecular formula C7H5BrClNO2 B13016530 1-Bromo-4-(chloromethyl)-2-nitrobenzene

1-Bromo-4-(chloromethyl)-2-nitrobenzene

Cat. No.: B13016530
M. Wt: 250.48 g/mol
InChI Key: ZFLKXAKEKPATLB-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(chloromethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-4-(chloromethyl)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The bromine atom can be involved in oxidation reactions, leading to the formation of brominated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Reduction: The primary product is 1-bromo-4-(aminomethyl)-2-nitrobenzene.

    Oxidation: Products include brominated nitrobenzene derivatives.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations. The bromine atom can be involved in electrophilic aromatic substitution reactions, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Lacks the nitro group, making it less reactive in certain types of reactions.

    1-Bromo-4-(bromomethyl)-2-nitrobenzene: Contains an additional bromine atom, which can influence its reactivity and applications.

    1-Chloro-4-(chloromethyl)-2-nitrobenzene: Substitutes bromine with chlorine, affecting its chemical properties and reactivity.

Uniqueness

1-Bromo-4-(chloromethyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chloromethyl group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic organic chemistry and industrial applications.

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLKXAKEKPATLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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